3-[(Furan-2-ylmethyl)amino]-5-phenylcyclohex-2-en-1-one
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Overview
Description
3-[(Furan-2-ylmethyl)amino]-5-phenylcyclohex-2-en-1-one is a complex organic compound that features a furan ring, an amino group, and a phenyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Furan-2-ylmethyl)amino]-5-phenylcyclohex-2-en-1-one typically involves the reaction of furan-2-ylmethylamine with a suitable cyclohexene derivative under controlled conditions. One common method involves the use of microwave-assisted synthesis, which allows for efficient and rapid production of the compound. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction time, solvent, and substrate amounts are optimized to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and flash chromatography ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-[(Furan-2-ylmethyl)amino]-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, amines, alcohols, and various substituted cyclohexene derivatives .
Scientific Research Applications
3-[(Furan-2-ylmethyl)amino]-5-phenylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 3-[(Furan-2-ylmethyl)amino]-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The furan ring and amino group allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives such as furan-2-carboxylic acid, furfurylamine, and furan-2-ylmethyl furan-2-carboxylate .
Uniqueness
What sets 3-[(Furan-2-ylmethyl)amino]-5-phenylcyclohex-2-en-1-one apart is its unique combination of a furan ring, an amino group, and a phenyl group attached to a cyclohexene ring. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H17NO2 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
3-(furan-2-ylmethylamino)-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C17H17NO2/c19-16-10-14(13-5-2-1-3-6-13)9-15(11-16)18-12-17-7-4-8-20-17/h1-8,11,14,18H,9-10,12H2 |
InChI Key |
AJWJYBONRKVZBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C=C1NCC2=CC=CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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